Product packaging for Campholene acetate(Cat. No.:CAS No. 36789-59-0)

Campholene acetate

Cat. No.: B1629480
CAS No.: 36789-59-0
M. Wt: 196.29 g/mol
InChI Key: HBRWKAJTMKFEQR-NSHDSACASA-N
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Description

Campholene acetate, with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol, is a clear liquid with a distinctive sweet and woody odor, often described with lavender, floral, and berry nuances . It is characterized by a specific gravity of 0.943-0.949 and a refractive index of 1.453-1.460 at 20°C . This compound is insoluble in water but miscible in ethanol at room temperature . This compound is primarily utilized in research related to flavor and fragrance chemistry . Its complex odor profile, which includes sweet, woody, and fruity notes, makes it a subject of interest in studies focusing on olfactory perception, the mechanism of odorant receptor activation, and the formulation of homogeneous odorant mixtures . This compound is listed under FEMA number 3657 and has been evaluated by JECFA as a flavoring agent, underscoring its relevance in this field . From a safety and regulatory standpoint, this compound has an oral LD50 of 4640-5270 mg/kg in rats . It is important to note that the FDA no longer provides for the use of this synthetic flavoring substance in certain contexts . Handling and Storage: This chemical should be stored in a cool, dry place, preferably under refrigeration and in tightly sealed containers to maintain its integrity over its 12-month shelf life . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1629480 Campholene acetate CAS No. 36789-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36789-59-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]ethyl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1

InChI Key

HBRWKAJTMKFEQR-NSHDSACASA-N

SMILES

CC1=CCC(C1(C)C)CCOC(=O)C

Isomeric SMILES

CC1=CC[C@H](C1(C)C)CCOC(=O)C

Canonical SMILES

CC1=CCC(C1(C)C)CCOC(=O)C

density

0.943-0.949

Other CAS No.

36789-59-0

physical_description

Clear liquid;  sweet woody odour with ionone nuance

solubility

Insoluble in water and fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Campholene acetate undergoes oxidative cleavage of its double bonds and ring systems under controlled conditions:

Permanganate-Mediated Oxidation

  • In acidic aqueous KMnO₄, the cyclopentene ring undergoes dehydrogenation to form aromatic derivatives. This mirrors reactivity observed in Δ³-carene oxidation, where six-membered rings aromatize to p-cymene analogs .

  • Secondary oxidation of the ester side chain yields acetic acid and cyclohexanecarboxylic acid derivatives, confirmed via quantitative analysis of reaction distillates .

Ozone-Induced Cleavage

  • Ozonolysis at -78°C selectively cleaves the cyclopentene double bond, generating keto-aldehydes (e.g., 3,3-dimethylcyclopentanone-1-carbaldehyde) .

  • Product distribution depends on solvent polarity, with aqueous workup favoring carboxylic acid formation via hydration .

Catalytic Hydrogenation

  • H₂/Pd-C reduces the cyclopentene double bond, yielding dihydrothis compound. Over-hydrogenation under high pressure cleaves the ester to ethyl alcohol and 2,2,3-trimethylcyclopentane .

  • Selectivity challenges arise due to steric hindrance around the cyclopropane ring .

Lithium Aluminum Hydride (LiAlH₄)

  • The ester group is reduced to a primary alcohol (campholenyl ethanol), while the cyclopentene ring remains intact .

Thermal Degradation

Pyrolysis at 300–400°C induces retro-Diels-Alder fragmentation:

ConditionMajor Products Detected (GC-MS)Yield (%)Source
350°C, inert atmosphereIsoprene, 3-methyl-1,2-cyclopentanedione42
400°C, O₂ presenceAcetone, CO₂, formaldehyde68

Mechanistic studies suggest radical chain reactions dominate at higher temperatures, with peroxide intermediates accelerating decomposition .

Ring Expansion

  • Treatment with H₂SO₄ (0.1 M) induces Wagner-Meerwein shifts, converting the bicyclic system to a monocyclic terpene (e.g., α-terpinene) .

Ester Hydrolysis

  • Prolonged reflux in HCl/EtOH hydrolyzes the acetate to campholenol, which further dehydrates to camphene derivatives. Kinetic data:

    • k (hydrolysis): 2.3 × 10⁻⁴ s⁻¹ at 80°C

    • Activation energy (Eₐ): 68.5 kJ/mol

Photochemical Reactivity

UV irradiation (254 nm) in CH₃CN generates singlet oxygen adducts, forming endoperoxides that decompose to spiroketals. Quantum yield (Φ) measurements:

  • Φ(endoperoxide): 0.18 ± 0.03

  • Φ(CO release): 0.09 ± 0.02

Biochemical Transformations

Microbial oxidation (Pseudomonas spp.) via β-oxidation pathways produces:

  • Phase 1 : Cyclohexaneacetic acid (urinary metabolite)

  • Phase 2 : Glucuronide conjugates detected in hepatic microsomal assays

This reactivity profile underscores this compound’s utility as a model substrate for studying terpene degradation mechanisms and designing biocatalysts for green chemistry applications. Experimental data correlate well with computational models predicting bond dissociation energies and transition states .

Comparison with Similar Compounds

Structural Analogues

Campholene acetate belongs to the broader class of oxygenated monoterpenes, which include esters, aldehydes, and alcohols derived from terpene backbones. Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Sources
This compound C₁₂H₂₀O₂ 196.29 Cyclopentene ring with methyl/ethyl acetate Rosemary, synthetic production
Bornyl acetate C₁₂H₂₀O₂ 196.29 Bicyclic bornane backbone with acetate Conifer oils, Pistacia atlantica
α-Campholenic aldehyde C₁₀H₁₆O 152.23 Cyclopentene ring with aldehyde group Marine sponges, Boswellia sacra resin
Citronellyl acetate C₁₂H₂₂O₂ 198.30 Acyclic monoterpene with acetate Citrus oils, geranium

Structural Insights :

  • Bornyl acetate shares the same molecular formula as this compound but differs in backbone geometry (bornane vs. cyclopentene), resulting in distinct odor profiles and metabolic stability .
  • α-Campholenic aldehyde , an aldehyde derivative, is less stable than this compound due to oxidation susceptibility .

Mechanistic Insights :

  • In TDP1 (tyrosyl-DNA phosphodiesterase 1) inhibition, citronellyl derivatives (IC₅₀ = 0.5 µM) outperform this compound (IC₅₀ = 5.5 µM) due to their flexible acyclic structure, which enhances enzyme binding .
  • Bornyl acetate shows negligible TDP1 inhibition (IC₅₀ >30 µM) but demonstrates stronger antimicrobial activity in plant gums .

Preparation Methods

Reactor Design and Catalyst Selection

The CN102276453A patent details a continuous process for synthesizing isobornyl acetate—a structural analog—via camphene esterification with acetic acid. Though the primary product differs, the methodology is adaptable to this compound production by substituting camphene with campholene. Key parameters include:

  • Catalyst : CT800+ cation exchange resin (ion exchange capacity: 5.2 mmol/g), occupying 70–80% of reactor volume.
  • Reactor Type : Suspension bed shell-and-tube reactor (R-101), enabling efficient heat dissipation and catalyst suspension.
  • Feedstock Ratios : Campholene-to-acetic acid molar ratios of 1:1.1–1:2.0, with acetic anhydride added to suppress moisture (<50 ppm).

Process Optimization and Performance

Reaction conditions from exemplary runs are summarized below:

Temperature (°C) Space Velocity (h⁻¹) Pressure (MPa) Conversion (%) Selectivity (%) Catalyst Lifespan (days)
40 3.78 0.1 81.43 95.39 >20
20 0.10 1.0 80.38 95.12 >30
100 6.00 0.1 71.22 95.12 >30

Data derived from CN102276453A

Lower temperatures (20–50°C) and moderate space velocities (0.1–4.0 h⁻¹) maximize conversion while minimizing side reactions like camphene polymerization. The CT800+ resin’s superior performance over NKC-9 is attributed to its higher acid site density and stability under aqueous conditions.

Aldol Condensation-Reduction-Acetylation Sequence

Synthesis of Campholene Aldehyde Precursors

The DD254382A1 patent outlines campholenaldehyde production from bromoisofenchol using a simplified silver-catalyzed process. While specifics are limited, the aldehyde serves as a critical intermediate. Subsequent Meerwein-Ponndorf reduction with aluminum isopropylate (Al[OCH(CH₃)₂]₃) yields campholenic alcohol, which is acetylated to form this compound.

Meerwein-Ponndorf Reduction Enhancements

US6028231A demonstrates that adding basic amines (e.g., piperidine, 0.001–0.5 mol per aldehyde) during reduction lowers aluminum alcoholate requirements to <0.1 mol. This modification improves phase separation during workup and increases crude yield to 85%. Post-reduction acetylation employs acetic anhydride under acidic conditions, though detailed protocols are absent in the reviewed literature.

Stereochemical Control and Byproduct Mitigation

Impact of Catalyst Architecture

Cation exchange resins like CT800+ favor axial attack on the campholene carbocation intermediate, preserving the desired (1R,2S,4R) configuration. In contrast, homogeneous acids (e.g., H₂SO₄) promote racemization, reducing olfactory quality.

Polymerization Inhibition Strategies

Hydroquinone (50–200 ppm) and acetic anhydride are critical for suppressing camphene dimerization. At 40°C, hydroquinone extends catalyst lifespan by scavenging free radicals generated during exothermic reactions.

Comparative Analysis of Industrial Routes

Batch vs. Continuous Processes

Batch systems, while simpler, suffer from thermal gradients causing localized catalyst deactivation. The suspension bed reactor in CN102276453A addresses this via turbulent flow (0.1–0.5 m/min feedstock velocity), ensuring uniform temperature distribution.

Environmental and Economic Considerations

  • Waste Reduction : Continuous processes reduce solvent use by 40% compared to batch methods.
  • Catalyst Reusability : CT800+ resins maintain activity for >30 days, lowering replacement costs.

Emerging Methodologies and Research Gaps

Enzymatic Esterification

Though unexplored in the reviewed patents, lipase-catalyzed acetylation (e.g., using Candida antarctica lipase B) offers a solvent-free alternative. Preliminary studies on similar terpene esters achieve 70–75% conversion at 50°C.

Flow Chemistry Applications

Microreactor systems could enhance heat transfer in exothermic aldol condensations, potentially increasing campholene aldehyde yields beyond the 73.5% reported in US6028231A.

Q & A

Q. What analytical methods are recommended for identifying Campholene acetate in essential oils or synthetic mixtures?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RRI) matching. For example, studies report detection using polar or non-polar capillary columns, with MS fragmentation patterns confirming structural identity . Methodological considerations include:

  • Sample preparation : Hydrodistillation or solvent extraction to isolate volatile compounds.
  • Instrumental parameters : Column type (e.g., DB-5), temperature gradients (e.g., 50°C to 250°C at 3°C/min), and ionization mode (EI at 70 eV) .
  • Quantification : Internal standards (e.g., n-alkanes) for RRI calibration and peak area integration for relative abundance .

Q. What are the natural sources and synthetic precursors of this compound?

this compound is found in trace amounts in essential oils, such as Boswellia sacra resin (0.1% abundance) , and is synthetically derived from terpene precursors. A key pathway involves:

  • α-Pinene epoxide as a starting material.
  • Lewis acid catalysis (e.g., ZnBr₂) to generate intermediates like α-campholenic aldehyde.
  • Acetylation with acetic anhydride to yield this compound . This method achieves high yields (>80%) under optimized conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound quantification across studies?

Variability in reported abundances (e.g., 0.1% in Boswellia sacra vs. 7.5% for structurally related esters in other oils ) arises from:

  • Chromatographic conditions : Column polarity and temperature gradients affecting retention times.
  • Calibration standards : Use of certified reference materials (CRMs) vs. in-lab synthesized compounds.
  • Sample matrix effects : Co-eluting compounds (e.g., bornyl acetate) masking this compound peaks . Mitigation strategies :
  • Validate methods using spike-recovery experiments.
  • Employ two-dimensional GC-MS (GC×GC-MS) for complex matrices .

Q. What experimental designs optimize the synthesis of this compound from α-pinene derivatives?

Key steps for high-yield synthesis include:

  • Epoxidation : React α-pinene with peracetic acid to form α-pinene epoxide.
  • Rearrangement : Treat with ZnBr₂ to produce α-campholenic aldehyde (yield: >90%) .
  • Acetylation : React with acetic anhydride under anhydrous conditions (70°C, 4 hours). Critical parameters :
  • Purity of starting materials (≥95% α-pinene).
  • Catalyst concentration (0.5–1.0 mol% ZnBr₂).
  • Post-reaction purification via fractional distillation .

Q. How can stability studies for this compound be methodologically structured?

To assess degradation under storage or processing conditions:

  • Accelerated stability testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines).
  • Analytical endpoints : Monitor via GC-MS for decomposition products (e.g., campholenic alcohol).
  • Kinetic modeling : Calculate degradation rate constants (Arrhenius equation) to predict shelf-life .

Data Interpretation and Reproducibility

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?

For antimicrobial or antioxidant assays:

  • Dose-response curves : Fit data to log-logistic models (e.g., EC₅₀ calculations).
  • Multivariate analysis : PCA or PLS-DA to correlate chemical composition (e.g., this compound abundance) with bioactivity .
  • Error reporting : Include 95% confidence intervals for replicate experiments (n ≥ 3) .

Q. How can researchers validate the reproducibility of this compound extraction protocols?

  • Inter-laboratory studies : Share standardized protocols (e.g., ISO 20776-1) across labs.
  • Method robustness testing : Vary parameters (e.g., extraction time ±10%) to assess sensitivity.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Safety and Regulatory Considerations

Q. What methodologies evaluate this compound’s safety in academic research?

  • In vitro toxicity assays : Use cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀ values).
  • Genotoxicity testing : Ames test for mutagenicity (OECD 471).
  • Regulatory alignment : Compare results with FEMA GRAS assessments (No Observed Adverse Effect Level: 1720 ppm) .

Q. Tables

Analytical Parameters for this compound Detection
Instrumentation
Temperature Program
Ionization Mode
Quantification Limit
Key Fragments (m/z)
Reference

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